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Compound of Interest

Compound Name: N-Desmethylhydroxyterbinafine

CAS No.: 162227-14-7

Cat. No.: B1145590 Get Quote

Executive Summary & Metabolic Context
N-Desmethylhydroxyterbinafine (C

H

NO, MW 293.41 Da) represents a dual-transformation metabolite of Terbinafine. It is formed via
two primary enzymatic modifications:

N-Demethylation: Removal of the N-methyl group (mediated by CYP2C9, CYP1A2).[1][2]

Hydroxylation: Oxidation of the aliphatic side chain (specifically the tert-butyl group) or the

naphthalene ring.

While ring-hydroxylated isomers exist, the side-chain hydroxylated variant (oxidation of a

terminal methyl to a hydroxymethyl group) is the critical intermediate precursor to N-

desmethylcarboxyterbinafine, the major urinary metabolite in humans. This guide focuses on

characterizing this specific pharmacokinetically relevant isomer.

Why Characterization Matters
Bioanalysis: Distinguishing the hydroxy metabolite (m/z 294) from the N-oxide of the

desmethyl metabolite (also m/z 294) is critical for accurate PK modeling.
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Toxicity: Understanding the stability of the allylamine bridge in this metabolite is essential, as

cleavage can generate reactive aldehydes (e.g., TBF-A) implicated in idiosyncratic

hepatotoxicity.

Physicochemical Profile
Property Parent (Terbinafine)

Metabolite (N-
Desmethylhydroxy)

Formula

C

H

N

C

H

NO

Monoisotopic Mass 291.20 Da 293.18 Da

[M+H] 292.21 294.19

Key Functional Groups
Tertiary Allylamine,

Naphthalene, Alkyne

Secondary Amine, Primary

Alcohol (or Phenol), Alkyne

UV 224, 283 nm
~224, 283 nm (Naphthalene

chromophore retained)

Mass Spectrometry (LC-MS/MS) Characterization
Mass spectrometry is the primary tool for detection in biological matrices (plasma/urine). The

loss of the methyl group and the addition of oxygen create a distinct fragmentation pattern.

Ionization & Precursor Selection
Ionization Source: Electrospray Ionization (ESI) in Positive Mode.[3]

Precursor Ion:m/z 294.2

.

Fragmentation Pathway (MS/MS)
The fragmentation logic relies on the cleavage of the C-N bond flanking the central nitrogen.
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Fragment A (Naphthalene Moiety):

Cleavage of the N-methylene bond yields the naphthylmethyl cation.

m/z 141.1 (Standard Terbinafine fragment).

Diagnostic Value: Presence of m/z 141 indicates the naphthalene ring is likely intact

(unsubstituted). If the hydroxylation were on the ring, this fragment would shift to m/z 157.

Fragment B (Aliphatic Side Chain):

Cleavage yields the amine-containing aliphatic chain.

Parent Chain: m/z 152 (for Terbinafine).

Metabolite Chain: m/z 154 (Desmethyl + Hydroxy).

Mechanism:[1][2][4][5] The shift from 152 to 154 is complex. N-demethylation (-14) +

Hydroxylation (+16) = Net +2.

MRM Transitions for Bioanalysis
For quantitative LC-MS/MS assays, use the following Multiple Reaction Monitoring (MRM)

transitions:
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Transition
Type

Precursor
(m/z)

Product (m/z)
Collision
Energy (eV)

Structural
Inference

Quantifier 294.2 141.1 20-30

Intact Naphthyl

Ring

(Hydroxylation is

on side chain)

Qualifier 1 294.2 154.1 25-35

Modified

Aliphatic Chain

(N-desmethyl +

OH)

Qualifier 2 294.2 115.1 40+

Naphthyl

fragment

(secondary

cleavage)

NMR Spectroscopy Strategy
Nuclear Magnetic Resonance (NMR) is required to definitively locate the position of the

hydroxyl group (Ring vs. Side Chain).

Sample Preparation[6]
Solvent: Methanol-

(CD

OD) or DMSO-

.

Note: CD

OD exchanges the amine NH and hydroxyl OH protons, simplifying the spectrum to
carbon-bound protons only. Use DMSO-

if observing the labile protons is necessary to confirm the secondary amine.
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Concentration: >1 mg for

H NMR; >5 mg for

C NMR.

H NMR Assignments (Predictive vs. Observed)
A. The "N-Desmethyl" Signature[1][6]

Parent: Strong singlet at

2.20 ppm (N-CH

).

Metabolite:Absence of the signal at 2.20 ppm.

Secondary Amine: In DMSO-

, a broad singlet (NH) appears around 4.0–9.0 ppm (highly variable/broad).

B. The "Hydroxy" Signature (Side-Chain Isomer)
This distinguishes the metabolite from simple N-desmethylterbinafine.

Parent (t-Butyl): Singlet at

1.20 ppm (9H) representing three equivalent methyl groups.

Metabolite (Hydroxylated t-Butyl):

Symmetry is broken.

Gem-dimethyl: Singlet at

~1.15 ppm (6H).

Hydroxymethyl: Singlet (or AB quartet) at

~3.3–3.5 ppm (2H, -CH
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-OH).

Logic: One methyl group has been oxidized to a primary alcohol.

C. Aromatic Region (Naphthalene)
If the spectrum shows a preserved 7-proton pattern (multiplets 7.4–8.1 ppm), the ring is

unsubstituted, confirming side-chain hydroxylation.

If the pattern integrates to 6 protons with changed splitting, the hydroxylation is on the ring

(e.g., 7-hydroxy isomer).

Key 2D NMR Correlations
HSQC: Correlates the new methylene protons (~3.4 ppm) to a carbon at ~65-70 ppm (typical

for -CH

OH).

HMBC: Long-range coupling from the gem-dimethyl protons to the carbinol carbon confirms

the alcohol is on the tert-butyl scaffold.

Experimental Workflow Diagram
The following Graphviz diagram illustrates the logical flow for isolating and characterizing this

metabolite from a biological matrix.
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Biological Matrix
(Plasma/Urine)

Solid Phase Extraction
(C18 / Mixed Mode)
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Ring Mod
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Figure 1: Analytical workflow for the isolation and structural verification of N-
Desmethylhydroxyterbinafine.

Metabolic Pathway Context
Understanding where this metabolite fits in the biotransformation cascade is crucial for

explaining its presence in samples.
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(Major Urinary)

Oxidation
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Figure 2: Metabolic pathway showing N-Desmethylhydroxyterbinafine as the central

intermediate to the major urinary metabolite.

Protocol: Validated LC-MS/MS Method
Objective: Quantification of N-Desmethylhydroxyterbinafine in human plasma.

Reagents: Acetonitrile (LC-MS grade), Ammonium Formate (10 mM, pH 3.5).

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

Mobile Phase:

A: 10 mM Ammonium Formate (pH 3.5)

B: Acetonitrile

Gradient:

0.0 min: 85% A
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1.0 min: 85% A

3.0 min: 10% A (Ramp)

4.0 min: 10% A (Hold)

4.1 min: 85% A (Re-equilibrate)

Detection: MRM Mode (Positive ESI).

Monitor 294.2

141.1 (Cone: 30V, Collision: 25eV).

Self-Validation Step: Always inject a "blank" matrix sample immediately after a high-

concentration standard to check for carryover, as the secondary amine moiety can adhere to

stainless steel lines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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